N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Antiviral Research Dengue Virus Host-Targeting Antivirals

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, most commonly known as QL47 or QL-XII-47, is a small-molecule covalent inhibitor belonging to the tricyclic quinoline/imidazopyridine class. It is a potent, irreversible inhibitor of Bruton's tyrosine kinase (BTK), covalently modifying Cys481 with an IC50 of 7 nM.

Molecular Formula C21H17N3O
Molecular Weight 327.4 g/mol
Cat. No. B5685987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Molecular FormulaC21H17N3O
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H17N3O/c1-15-12-13-24-18(14-15)22-19(16-8-4-2-5-9-16)20(24)23-21(25)17-10-6-3-7-11-17/h2-14H,1H3,(H,23,25)
InChIKeyTVEJADDGLWMDOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2 [ug/mL]

Procurement Guide to N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (QL47) as a Covalent Dual-Activity Probe


N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, most commonly known as QL47 or QL-XII-47, is a small-molecule covalent inhibitor belonging to the tricyclic quinoline/imidazopyridine class [1]. It is a potent, irreversible inhibitor of Bruton's tyrosine kinase (BTK), covalently modifying Cys481 with an IC50 of 7 nM [2]. Critically, QL47 possesses a second, kinase-independent mechanism of action as a broad-spectrum antiviral agent that inhibits host eukaryotic translation, a functionally distinct activity from its BTK inhibition [3]. This dual-functionality makes it a specialized chemical probe for decoupling BTK-dependent and host-translational mechanisms, setting it apart from simple kinase inhibitors or antiviral leads.

Why Simple Substitution of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide Fails for Specialized Research Programs


The specific tricyclic core and the reactive acrylamide moiety of QL47 are not interchangeable with other imidazo[1,2-a]pyridine benzamides or even other BTK inhibitors. A key piece of evidence is that replacing the acrylamide with a non-reactive propyl amide group (compound QL-XII-47R) completely abrogates antiviral activity, proving the covalent warhead is essential [1]. Furthermore, other potent BTK/BMX inhibitors like Ibrutinib, CGI-1746, and BMX-IN-1 show no comparable antiviral activity, demonstrating that the antiviral effect is not a class-wide property but is structurally specific to QL47 [1]. Substitution with a generic BTK inhibitor or a non-covalent analog will fail to replicate the dual pharmacological profile that makes QL47 valuable for both kinase and antiviral research.

Quantitative Comparative Efficacy Guide for Procuring QL47 (N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide)


Superior Antiviral Potency of QL47 Against Dengue Virus Compared to In-Class BTK Inhibitors

In head-to-head-cell-based assays, QL47 demonstrates potent antiviral activity against Dengue virus serotype 2 (DENV2), a property not shared by other known BTK inhibitors. The antiviral activity of QL47 is structurally dependent on its acrylamide warhead, as the non-reactive propanamide analog, QL-XII-47R, is completely inactive [1].

Antiviral Research Dengue Virus Host-Targeting Antivirals BTK Inhibitor Comparison

Selectivity Window for Antiviral Activity Versus Host-Cell Cytotoxicity for QL47

A major challenge in developing host-targeting antivirals is on-target host toxicity. QL47 exhibits a quantifiable selectivity window, demonstrating viral translation inhibition at concentrations significantly below those causing host-cell cytotoxicity [1].

Therapeutic Window Cytotoxicity Antiviral Selectivity Drug Safety

BTK Kinase Inhibition Potency Compared to Clinically Advanced Inhibitor Ibrutinib

As a covalent BTK inhibitor, QL47's biochemical potency against its original target can be benchmarked against Ibrutinib. Data shows QL47's biochemical IC50 is comparable to published values for Ibrutinib, confirming its utility as a high-potency BTK probe [1][2].

Bruton's Tyrosine Kinase Kinase Inhibitor B-cell Malignancies Irreversible Inhibition

Cellular Target Engagement: BTK Autophosphorylation (Tyr223) and Downstream PLCγ2 Inhibition

Beyond biochemical potency, QL47 demonstrates clear cellular target engagement by inhibiting BTK autophosphorylation and downstream signaling. This functional cellular data is critical for validating its utility in B-cell receptor signaling studies [1].

Target Engagement Cellular Pharmacology BTK Pathway Pharmacodynamics

Broad-Spectrum Antiviral Profile Differentiates QL47 from Narrow-Spectrum Antivirals

QL47's antiviral activity is not limited to DENV2. It shows pan-flavivirus and pan-RNA virus activity, a property not common among direct-acting antivirals which are usually virus-specific [1].

Broad-Spectrum Antiviral Flavivirus Enterovirus Chemical Probe

Metabolic Stability Defines QL47's Use Case for In Vitro Discovery vs. In Vivo Lead Optimization

A critical differentiator for procurement is compound stability. QL47 exhibits very low metabolic stability, which led to the development of an optimized analog, YKL-04-085. This positions QL47 as an excellent in vitro chemical biology probe but not as an in vivo lead compound [1].

Metabolic Stability Microsomal Half-Life Medicinal Chemistry Lead Optimization

Recommended Application Scenarios for Procuring N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (QL47)


Decoupling BTK Signaling from Host-Translation in B-Cell Malignancy Research

For scientists studying the complex signaling networks in B-cell lymphomas, QL47 is the premier tool for distinguishing BTK-dependent phenotypes from those arising from its secondary, kinase-independent effect on host translation. Its potent BTK inhibition (IC50 7 nM) and clear cellular engagement (EC50 318-475 nM) enable robust BCR pathway shutdown, while the known 35-fold selectivity window for antiviral/host-translation effects allows for carefully controlled experiments to dissect these two mechanisms [1][2].

Chemical Probe for Host-Targeting, Broad-Spectrum Antiviral Discovery Programs

QL47 is an essential chemical probe for antiviral drug discovery groups exploring host-targeting strategies. Its unique profile—potent activity against multiple RNA viruses (DENV, Zika, WNV, HCV, Poliovirus), an IC90 of 0.343 μM against DENV2, and the complete dependence on its acrylamide warhead for this activity—makes it the standard for validating host-based antiviral screening assays and benchmarking new chemical matter [3]. Its lack of activity from classical BTK inhibitors validates its use in target identification studies.

Medicinal Chemistry Starting Point for Kinase-Selective and Metabolically Stable Probes

Due to its defined structure-activity relationship (SAR) and a critical metabolic stability flaw, QL47 is the ideal starting scaffold for medicinal chemistry campaigns. Researchers can use QL47 as a benchmark control (MLM T1/2 of 1.2 min) to rapidly evaluate the impact of new analogs on both the BTK/kinase selectivity profile and metabolic stability, aiming to recapitulate its dual pharmacological activity in compounds like YKL-04-085 that are suitable for in vivo studies [3].

Reference Standard for Irreversible BTK Inhibitor Binding Kinetics and Selectivity Profiling

As a well-characterized irreversible inhibitor that covalently modifies Cys481, QL47 serves as an excellent reference standard in biochemical and cellular kinase selectivity panels. Its established kinome profile and comparison against a panel of 468 kinases for its derivative YKL-04-085 provide a rich dataset context. Researchers can benchmark new covalent inhibitors against QL47's proven selectivity, potency, and cellular target engagement pharmacology [1].

Quote Request

Request a Quote for N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.